molecular formula C17H19N5O5 B15361283 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

Cat. No.: B15361283
M. Wt: 373.4 g/mol
InChI Key: AMEUNRVTNJBDJN-UHFFFAOYSA-N
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Description

8-Benzyloxy-2'-deoxyguanosine is a nucleoside analog derived from guanosine, where the hydroxyl group at the 8-position of guanosine is replaced by a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common methods include:

  • Protection of the hydroxyl group: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) to protect the hydroxyl group.

  • Introduction of the benzyloxy group: Reacting the protected guanosine with benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of 8-Benzyloxy-2'-deoxyguanosine involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Benzyloxy-2'-deoxyguanosine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.

  • Substitution: Halides (e.g., iodine, bromine), alkylating agents (e.g., methyl iodide), and polar aprotic solvents (e.g., dimethylformamide).

Major Products Formed:

  • Oxidation: Oxidized derivatives of 8-Benzyloxy-2'-deoxyguanosine.

  • Reduction: Reduced derivatives of 8-Benzyloxy-2'-deoxyguanosine.

  • Substitution: Substituted derivatives of 8-Benzyloxy-2'-deoxyguanosine with various functional groups.

Scientific Research Applications

8-Benzyloxy-2'-deoxyguanosine has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of nucleoside analogs and oligonucleotides.

  • Biology: Studied for its potential role in nucleotide metabolism and DNA synthesis.

  • Medicine: Investigated for its antiviral and anticancer properties.

  • Industry: Employed in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism by which 8-Benzyloxy-2'-deoxyguanosine exerts its effects involves its incorporation into DNA or RNA, leading to the disruption of nucleotide metabolism and cellular processes. The molecular targets and pathways involved include DNA polymerases, ribonucleotide reductases, and other enzymes involved in nucleotide synthesis and repair.

Comparison with Similar Compounds

8-Benzyloxy-2'-deoxyguanosine is compared with other similar compounds, such as 8-azaguanosine and 8-oxoguanosine, highlighting its unique chemical structure and potential applications. The comparison emphasizes the distinct properties and advantages of 8-Benzyloxy-2'-deoxyguanosine in various research and industrial applications.

List of Similar Compounds

  • 8-Azaguanosine

  • 8-Oxoguanosine

  • 2'-Deoxyguanosine

  • Guanosine

This comprehensive overview provides a detailed understanding of 8-Benzyloxy-2'-deoxyguanosine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H19N5O5

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one

InChI

InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25)

InChI Key

AMEUNRVTNJBDJN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O

Origin of Product

United States

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